- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis, Applied Organometallic Chemistry, 2022, 36(6),

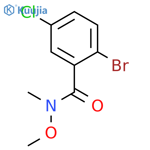

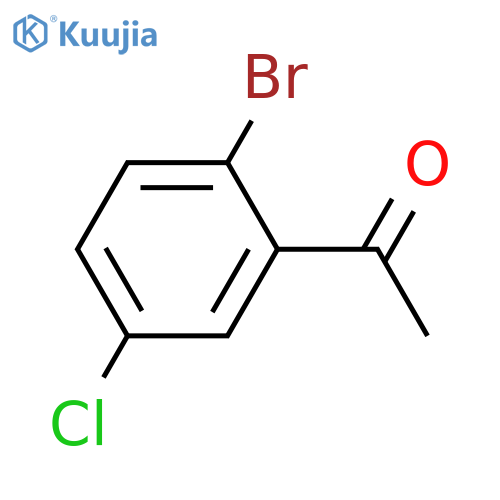

Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

935-99-9 structure

商品名:1-(2-bromo-5-chlorophenyl)ethan-1-one

1-(2-bromo-5-chlorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromo-5-chlorophenyl)ethanone

- 2-Acetyl-1-bromo-4-chlorobenzene

- 2-Bromo-5-chloroacetophenone

- 1-(2-bromo-5-chlorophenyl)ethan-1-one

- 2'-BROMO-5'-CHLOROACETOPHENONE

- PubChem23873

- BCQAWQMDMPBDBW-UHFFFAOYSA-N

- CL8884

- LS11579

- Ethanone, 1-(2-bromo-5-chlorophenyl)-

- BC004983

- AM806605

- AB0027754

- W9625

- ST24020993

- 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)

- Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)

- 2′-Bromo-5′-chloroacetophenone

- SCHEMBL3121226

- GS-3929

- CS-0031412

- MFCD11847057

- SY067370

- DTXSID40500054

- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone

- DB-362698

- 935-99-9

- EN300-1912878

- AKOS015919676

-

- MDL: MFCD11847057

- インチ: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3

- InChIKey: BCQAWQMDMPBDBW-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C(Br)=CC=C(Cl)C=1

計算された属性

- せいみつぶんしりょう: 231.92906g/mol

- どういたいしつりょう: 231.92906g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.566±0.06 g/cm3 (20 ºC 760 Torr),

- 屈折率: 1.5517 (589.3 nm 15 ºC)

- ようかいど: 極微溶性(0.18 g/l)(25ºC)、

1-(2-bromo-5-chlorophenyl)ethan-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at 2-8°C

1-(2-bromo-5-chlorophenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-250mg |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 98% | 250mg |

¥45.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-20g |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 97% | 20g |

2464.0CNY | 2021-07-12 | |

| Chemenu | CM100525-5g |

1-(2-bromo-5-chlorophenyl)ethanone |

935-99-9 | 95% | 5g |

$79 | 2023-03-06 | |

| Enamine | EN300-1912878-1.0g |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 1g |

$128.0 | 2023-05-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-5g |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 98% | 5g |

¥355.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y0982412-25g |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 95% | 25g |

$390 | 2024-08-02 | |

| Ambeed | A141012-25g |

1-(2-Bromo-5-chlorophenyl)ethanone |

935-99-9 | 97% | 25g |

$97.0 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-5g |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 97% | 5g |

986.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1520-1G |

1-(2-bromo-5-chlorophenyl)ethan-1-one |

935-99-9 | 95% | 1g |

¥ 297.00 | 2023-04-12 | |

| Chemenu | CM100525-100g |

1-(2-bromo-5-chlorophenyl)ethanone |

935-99-9 | 95% | 100g |

$480 | 2024-07-19 |

1-(2-bromo-5-chlorophenyl)ethan-1-one 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 18 h, reflux

リファレンス

- One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium Catalysis, Journal of Organic Chemistry, 2017, 82(21), 11585-11593

Synthetic Routes 3

はんのうじょうけん

1.1 Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min

1.3 Reagents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min

1.3 Reagents: Water

リファレンス

- Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 6 h, rt

リファレンス

- Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of Didehydroconicol, European Journal of Organic Chemistry, 2022, 2022(18),

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; rt

リファレンス

- Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclization, Organic Letters, 2020, 22(20), 7897-7902

Synthetic Routes 6

はんのうじょうけん

1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt

リファレンス

- Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions, Angewandte Chemie, 2013, 52(29), 7509-7513

Synthetic Routes 7

はんのうじょうけん

1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C

リファレンス

- Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 3 h, rt

リファレンス

- Divergent Access to Benzocycles through Copper-Catalyzed Borylative Cyclizations, Advanced Synthesis & Catalysis, 2021, 363(21), 4953-4959

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Triethylamine ; rt; rt → 0 °C

1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt

1.3 Reagents: Sodium chloride Solvents: Water

リファレンス

- Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction, Journal of the American Chemical Society, 2016, 138(42), 13830-13833

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 - 5 °C; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt

リファレンス

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

Synthetic Routes 11

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt

リファレンス

- Asymmetric Synthesis and Application of Chiral Spirosilabiindanes, Angewandte Chemie, 2020, 59(23), 8937-8940

Synthetic Routes 13

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt

リファレンス

- PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles, Chemistry - An Asian Journal, 2018, 13(15), 1897-1901

Synthetic Routes 15

はんのうじょうけん

1.1 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- Enantioselective Bromo-oxycyclization of Silanol, Organic Letters, 2016, 18(1), 80-83

Synthetic Routes 16

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt

リファレンス

- Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of Isoindolinones, Organic Letters, 2015, 17(22), 5566-5569

Synthetic Routes 17

はんのうじょうけん

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt

リファレンス

- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Synthetic Routes 18

はんのうじょうけん

リファレンス

- Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone, ChemistrySelect, 2023, 8(26),

1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials

- 2-Bromo-5-chlorobenzoic acid

- 1-(2-Bromo-5-chlorophenyl)ethanol

- 4-Chlorobromobenzene

- 2-bromo-5-chloro-N-methoxy-N-methylbenzamide

1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products

1-(2-bromo-5-chlorophenyl)ethan-1-one 関連文献

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one) 関連製品

- 2034539-22-3(2-bromo-N-(5-cyclopropylpyridin-3-yl)methylbenzamide)

- 2172019-26-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetamido}propanoic acid)

- 1779900-76-3(Tert-butyl 4-amino-2-(2-methylphenyl)piperidine-1-carboxylate)

- 1554232-21-1(2-amino-1-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-one)

- 1455-85-2(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine)

- 85850-48-2(1-(2-Aminoethyl)-3-phenylurea hydrochloride)

- 1881082-00-3(2-fluoroethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

- 152940-51-7(2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde)

- 1258650-43-9(2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride)

- 860444-15-1(5-amino-1-phenylpent-1-en-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

清らかである:99%

はかる:100g

価格 ($):348.0

atkchemica

(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ